Doxepin-d3
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Overview
Description
Doxepin-d3 is a deuterated form of doxepin, a tricyclic antidepressant. Deuterium is a stable isotope of hydrogen, and the incorporation of deuterium into doxepin results in this compound. This compound is primarily used as an internal standard in analytical chemistry for the quantification of doxepin in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Doxepin-d3 involves the deuteration of doxepin. This process typically includes the replacement of hydrogen atoms with deuterium atoms at specific positions in the doxepin molecule. The deuteration can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification and quantification .
Chemical Reactions Analysis
Types of Reactions
Doxepin-d3 undergoes similar chemical reactions as non-deuterated doxepin. These reactions include:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the aromatic rings or the side chain of the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include its metabolites, such as northis compound and other deuterated derivatives. These products are often analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Scientific Research Applications
Doxepin-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Analytical Chemistry: Used as an internal standard for the quantification of doxepin in biological samples.
Pharmacokinetics: Studied for its improved pharmacokinetic profile compared to non-deuterated doxepin.
Neuropsychiatric Disorders: Investigated for its potential benefits in treating neuropsychiatric disorders due to its enhanced pharmacological activity.
Insomnia Research: Used in clinical trials to evaluate its efficacy in treating insomnia.
Mechanism of Action
Doxepin-d3 exerts its effects primarily through the inhibition of the reuptake of norepinephrine and serotonin at synaptic nerve terminals. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. Additionally, this compound has antihistaminic effects, which contribute to its sedative properties .
Comparison with Similar Compounds
Doxepin-d3 is compared with other tricyclic antidepressants such as dosulepin and clomipramine. The deuteration of doxepin results in improved pharmacokinetic and pharmacodynamic profiles, making it potentially more effective and safer than its non-deuterated counterparts . Similar compounds include:
Dosulepin: Another tricyclic antidepressant with similar mechanisms of action.
Clomipramine: Known for its use in treating obsessive-compulsive disorder and depression.
This compound stands out due to its enhanced stability and reduced metabolic degradation, which can lead to better therapeutic outcomes .
Properties
Molecular Formula |
C19H21NO |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-/i1D3 |
InChI Key |
ODQWQRRAPPTVAG-QRYZPGCSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31 |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 |
Origin of Product |
United States |
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